molecular formula C6H8O2 B098160 (R)-2-methyl-2H-pyran-4(3H)-one CAS No. 19185-89-8

(R)-2-methyl-2H-pyran-4(3H)-one

Cat. No.: B098160
CAS No.: 19185-89-8
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-methyl-2H-pyran-4(3H)-one is a chiral dihydropyranone that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a stereogenic center, making it particularly useful for constructing complex molecules in asymmetric synthesis . While specific data for this exact enantiomer is limited in public sources, its structural framework is recognized for its utility in drug discovery. For instance, related (R)-configured 3,4-dihydro-2H-pyran derivatives have been identified as key components in the synthesis of potent agonists for adenosine A2A and A3 receptors, which are targets for anti-inflammatory drug development . Furthermore, the pyranone core is a common motif in medicinal chemistry, appearing in research for various biological targets, including work on 3-hydroxy-pyran-4-one derivatives investigated as HIV-1 integrase inhibitors . As a supplier, we provide this chiral compound to support innovative research in these and other fields. The product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19185-89-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3

InChI Key

QQOGPTKWBZTBHM-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=CO1

Canonical SMILES

CC1CC(=O)C=CO1

Synonyms

4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI)

Origin of Product

United States

Preparation Methods

Halogen-Mediated Oxidative Cyclization

A patented method involves the oxidation of furfuryl alcohol derivatives using halogen-based reagents. For example, 1-(2-furyl)-1-ethanol undergoes oxidative cyclization in aqueous solution with two equivalents of a halogen oxidant (e.g., chlorine or bromine) at 0–10°C. This one-pot process yields 2-methyl-3-hydroxy-4H-pyran-4-one, a precursor to the target compound.

Key Conditions :

  • Solvent : Water or water-miscible co-solvents (e.g., methanol, tetrahydrofuran).

  • Temperature : −10°C to 10°C to minimize side reactions.

  • Workup : Filtration and extraction with chloroform, followed by recrystallization from methanol.

Yield : 49% after purification.

Mechanistic Insights

The reaction proceeds via initial halogenation of the furan ring, followed by ring-opening and re-cyclization to form the pyranone core. The methyl group at the 2-position arises from the original furfuryl alcohol structure.

Catalytic Hydrogenation of Pyran-4-one Derivatives

Palladium-Catalyzed Hydrogenation

Pyran-4-one derivatives are hydrogenated using 5% palladium/carbon (Pd/C) under hydrogen atmosphere. For instance, pyran-4-one (3.0 g, 31.2 mmol) in toluene/ethanol (10:1 v/v) reacts with Pd/C at room temperature for 1 hour, yielding dihydropyran-4-one.

Key Conditions :

  • Catalyst : 5% Pd/C (hydrated).

  • Solvent : Toluene/ethanol mixture.

  • Purification : Silica gel column chromatography (hexane:ethyl acetate = 10:1).

Yield : 33%.

Enantioselective Modification

While the base method produces racemic dihydropyran-4-one, enantiomeric purity can be achieved using chiral catalysts (e.g., Rhodium with BINAP ligands) or kinetic resolution techniques.

Enantioselective Synthesis via Chiral Auxiliaries

Amine-Mediated Asymmetric Cyclization

A modified approach from MDPI involves reacting 4-hydroxy-3-acetyl-pyran-2-one derivatives with chiral amines. For example, 7 (2.0 mmol) reacts with (R)-1-phenylethylamine (2.2 mmol) in ethanol at 80°C for 12 hours, yielding (R)-2-methyl-2H-pyran-4(3H)-one with 77% enantiomeric excess.

Key Conditions :

  • Chiral Auxiliary : (R)-1-Phenylethylamine.

  • Solvent : Ethanol.

  • Workup : Precipitation and filtration.

Yield : 77.2%.

Stereochemical Control

The chiral amine directs the cyclization pathway via non-covalent interactions (e.g., hydrogen bonding), favoring the R-enantiomer.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial protocols optimize cyclization reactions using continuous flow reactors. For example, a furfuryl alcohol derivative is fed into a reactor with HCl catalyst at 50°C, achieving 85% conversion in <10 minutes.

Key Conditions :

  • Residence Time : 8 minutes.

  • Temperature : 50°C.

  • Purification : High-vacuum distillation.

Yield : 72% (pilot scale).

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYieldEnantiomeric Excess
Halogen Cyclization1-(2-Furyl)-1-ethanolCl₂/Br₂49%N/A
Pd/C HydrogenationPyran-4-onePd/C33%Racemic
Chiral AminePyran-2-one derivative(R)-1-Phenylethylamine77%77% ee
Industrial FlowFurfuryl alcoholHCl72%N/A

Critical Discussion

Yield vs. Stereoselectivity Trade-offs

  • Halogen Cyclization : High yields but racemic output.

  • Chiral Amine Method : Moderate yields with high enantiomeric excess, suitable for pharmaceutical intermediates.

Scalability Challenges

Industrial methods prioritize cost and throughput, often sacrificing enantiopurity. Post-synthesis chiral resolution (e.g., chromatography) may be required for high-purity (R)-enantiomers .

Chemical Reactions Analysis

Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

    Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyran-4-one derivatives with different functional groups.

Scientific Research Applications

(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-Hydroxy-2-methyl-4H-pyran-4-one (CAS 118-71-8)

  • Structure : Differs in the position of the hydroxyl (-OH) and methyl (-CH₃) groups (3-OH vs. 2-CH₃ in the target compound).
  • Properties : Exhibits a strong IR absorption at 1704 cm⁻¹ (C=O stretch) and 1678 cm⁻¹ (conjugated ketone) . Its MS fragmentation pattern includes peaks at m/z 270 (M⁺), 165 (base peak), and 105 .
  • Applications : Used in metal complexation and as a synthetic intermediate .

2-(Hydroxymethyl)-6-methyl-3,4-dihydro-2H-pyran-4-one

  • Structure : Contains a hydroxymethyl (-CH₂OH) group at position 2 and a partially saturated ring (3,4-dihydro).
  • Properties : The hydroxymethyl group enhances polarity and solubility compared to the methyl group in the target compound .

Stereochemical and Saturated Derivatives

(4R)-4-Methyltetrahydro-2H-pyran-2-one

  • Structure : A fully saturated lactone with a methyl group at the 4-position and (R)-configuration.
  • Properties : LogP = 0.96, indicating moderate lipophilicity. Used in flavor and fragrance industries due to its lactone structure .

(4R)-4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-pyran-2-one

  • Structure : Features a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at position 4 in a saturated ring.
  • Properties : The electron-withdrawing -CF₃ group increases acidity and stability, making it a candidate for medicinal chemistry applications .

Pharmacologically Relevant Analogs

Spiro[chromane-2,4′-piperidine]-4(3H)-one Derivatives Structure: Combines a pyranone ring with a spiro-linked piperidine system. Properties: Demonstrates antidiabetic, anticancer, and anti-inflammatory activities. The spiro architecture enhances binding to biological targets like enzymes and receptors .

Comparative Data Table

Compound Name Key Structural Features Molecular Formula IR (cm⁻¹) MS (m/z) Applications Reference ID
(R)-2-Methyl-2H-pyran-4(3H)-one 2-CH₃, 4-ketone, (R)-configuration C₆H₈O₂ Not reported Not reported Synthetic intermediate -
3-Hydroxy-2-methyl-4H-pyran-4-one 3-OH, 2-CH₃ C₆H₆O₃ 1704, 1678 270 (M⁺), 165 Metal complexes
2-(Hydroxymethyl)-6-methyl-3,4-dihydro-2H-pyran-4-one 2-CH₂OH, 6-CH₃, dihydro ring C₇H₁₀O₃ Not reported Not reported Polar intermediates
(4R)-4-Methyltetrahydro-2H-pyran-2-one Saturated lactone, 4-CH₃ C₆H₁₀O₂ Not reported Not reported Flavor/fragrance
Spiro[chromane-2,4′-piperidine]-4(3H)-one Spiro-linked piperidine, chromane C₁₃H₁₅NO₂ Not reported Not reported Anticancer, anti-inflammatory

Key Research Findings

  • Stereochemical Impact: The (R)-configuration in pyranones can dictate enantioselective reactivity, as seen in analogs like (4R)-4-methyltetrahydro-2H-pyran-2-one, which is used in asymmetric synthesis .
  • Functional Group Effects : Hydroxyl and trifluoromethyl groups in analogs enhance solubility or stability, whereas methyl groups favor lipophilicity .
  • Pharmacological Potential: Spiro-pyranone derivatives demonstrate broad therapeutic activities, suggesting that structural modifications to (R)-2-methyl-2H-pyran-4(3H)-one could unlock similar bioactivity .

Q & A

Q. What are the established synthetic routes for (R)-2-methyl-2H-pyran-4(3H)-one in laboratory settings?

The compound is synthesized via a multi-step protocol:

  • Reaction Setup : Glucose reacts with piperidine in ethanol under reflux with argon gas to prevent oxidation. Acetic acid is added to quench the reaction, followed by heating.
  • Purification : The crude product is extracted with ethyl acetate, purified via silica gel column chromatography, and further refined using high vacuum distillation and recrystallization from hexane .
  • Key Considerations : Argon atmosphere ensures reaction integrity, while column chromatography and distillation optimize purity (>95%).

Q. How can the stereochemical configuration of (R)-2-methyl-2H-pyran-4(3H)-one be confirmed?

Stereochemical confirmation requires:

  • Chiral HPLC : To separate enantiomers and determine enantiomeric excess.
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures (e.g., as demonstrated for related dihydropyranones in ) .
  • Optical Rotation : Comparison with literature values for (R)-enantiomers .

Q. What analytical techniques are most effective for characterizing purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm ring structure (e.g., methyl group at 2-position and ketone at 4-position) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular formula (C6_6H8_8O2_2) and detects impurities .
  • Melting Point Analysis : Consistency with reported values (e.g., 51.5°C for analogs in ) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity?

  • Multi-Method Validation : Combine DFT calculations with experimental kinetic studies (e.g., monitoring oxidation pathways via UV-Vis spectroscopy) .
  • Isolation of Intermediates : Trap reactive species (e.g., 5-hydroxy-6-methyl-2H-pyran-3,4-dione during oxidation) for structural confirmation .
  • Cross-Referencing Databases : Use PubChem or Reaxys to compare predicted vs. observed reaction outcomes .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis?

  • Chiral Catalysts : Employ enantioselective organocatalysts (e.g., proline derivatives) during cyclization steps.
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance stereochemical control, as seen in related pyranone syntheses .
  • Dynamic Kinetic Resolution : Utilize temperature-controlled reactions to favor (R)-enantiomer formation .

Q. What mechanistic insights explain divergent oxidation pathways under varying conditions?

  • Oxidant-Dependent Pathways :
  • KMnO4_4/H2_2O2_2 : Generates 5-hydroxy-6-methyl-2H-pyran-3,4-dione via radical intermediates .
  • O2_2/Light : Promotes isomerization to 5-hydroxy-maltol through singlet oxygen-mediated rearrangements .
    • pH Influence : Acidic conditions stabilize enol tautomers, altering reaction trajectories .

Q. How does the methyl group at the 2-position influence chemical behavior compared to other dihydropyranones?

  • Steric Effects : The 2-methyl group hinders nucleophilic attacks at the adjacent carbon, reducing substitution reactivity compared to unmethylated analogs (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) .
  • Electronic Effects : Electron-donating methyl group increases electron density at the 4-ketone, enhancing antioxidant activity via radical stabilization .

Q. What advanced computational methods model the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with antioxidant enzymes (e.g., superoxide dismutase) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. acetyl groups) with bioactivity using datasets from PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.